

Tributyl(vinyl)tin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tributyl(vinyl)tin

Cat. No.: B143874

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An In-depth Examination of its Properties, Synthesis, and Applications in Organic Chemistry and Toxicology

This technical guide provides a comprehensive overview of **tributyl(vinyl)tin**, an organotin compound widely utilized in organic synthesis. It is intended for researchers, scientists, and drug development professionals who employ or are considering the use of this reagent in their work. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and a key application, and explores its toxicological impact on cellular signaling pathways.

Core Properties of Tributyl(vinyl)tin

Tributyl(vinyl)tin, also known as tributyl(ethenyl)stannane, is a versatile reagent in organic chemistry, primarily serving as a source of a vinyl nucleophile.^[1] Its key identifiers and physicochemical properties are summarized in the table below.

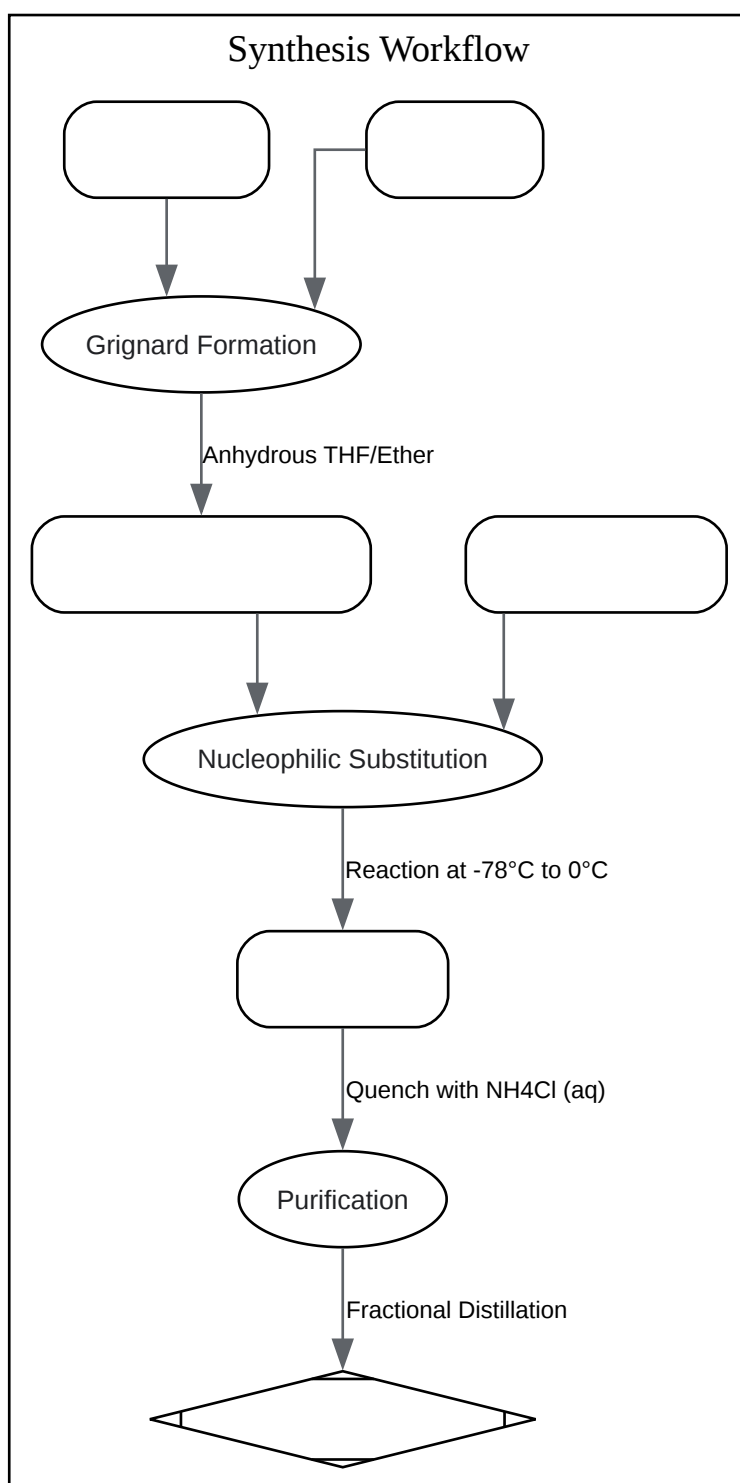
Property	Value
CAS Number	7486-35-3[2]
Molecular Weight	317.10 g/mol [3]
Molecular Formula	C ₁₄ H ₃₀ Sn
Appearance	Clear, colorless to pale yellow liquid[2]
Boiling Point	104-106 °C at 3.5 mmHg[2]
Density	1.085 g/mL at 25 °C[2]
Refractive Index (n _{20/D})	1.478[2]

Synthesis and Applications

Tributyl(vinyl)tin is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which forms carbon-carbon bonds.[1] It is also used in the synthesis of allyl and benzyl ethers.[4]

Synthesis of Tributyl(vinyl)tin

The most common laboratory-scale synthesis of **tributyl(vinyl)tin** involves the reaction of a Grignard reagent, vinylmagnesium bromide, with tributyltin chloride.[5] This method requires strictly anhydrous and oxygen-free conditions to achieve high purity.[1]



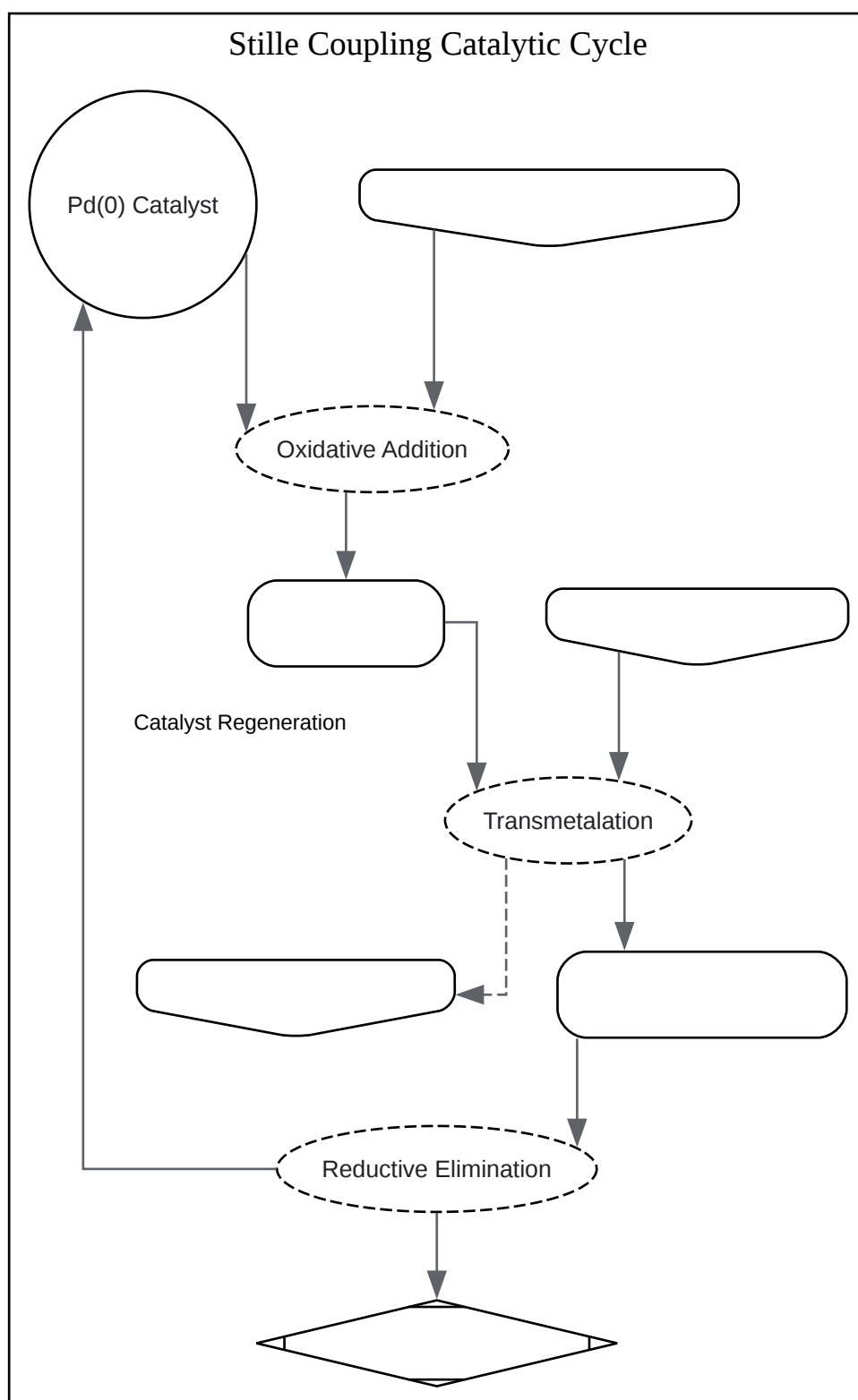
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Synthesis of **Tributyl(vinyl)tin**

The Stille Coupling Reaction

In the Stille coupling, **tributyl(vinyl)tin** serves as the vinyl donor, reacting with organic halides or triflates in the presence of a palladium catalyst to form a new carbon-carbon bond.^[1] This reaction is highly valued for its tolerance of a wide range of functional groups.^[6]

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.^[7]



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The Stille Coupling Catalytic Cycle

Experimental Protocols

Synthesis of Tributyl(vinyl)tin

This protocol is adapted from established methods for the preparation of **tributyl(vinyl)tin**.^[8]

Materials:

- Magnesium turnings
- Iodine (crystal)
- Vinyl bromide
- Tributyltin chloride
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Saturated aqueous ammonium chloride solution
- Hexane
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
- Add a small crystal of iodine to initiate the reaction.
- Add a solution of vinyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the Grignard reaction.
- Once the reaction has started, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

- Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
- Add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. A 1:1 molar ratio is typical, though a slight excess of the Grignard reagent (1.1–1.2 equivalents) can ensure complete conversion.[8] The reaction temperature should be maintained between -78°C and 0°C to minimize side reactions.[8]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with hexane (3 times).
- Combine the organic layers and dry over anhydrous MgSO₄.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to afford pure **tributyl(vinyl)tin**.

Stille Coupling of an Aryl Halide with Tributyl(vinyl)tin

This protocol provides a general procedure for a palladium-catalyzed Stille coupling reaction.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **Tributyl(vinyl)tin** (1.1-1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
- Anhydrous solvent (e.g., THF, DMF, toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a flame-dried flask, add the aryl halide (1.0 equivalent) and the palladium catalyst under an inert atmosphere.
- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent via syringe.
- Add **tributyl(vinyl)tin** (1.1-1.2 equivalents) via syringe.
- Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Toxicological Profile and Signaling Pathways

Tributyltin (TBT) compounds are known environmental toxicants with significant biological effects.^[9] They have been shown to induce apoptosis and interfere with key cellular signaling pathways.

Induction of Apoptosis in Hepatocytes

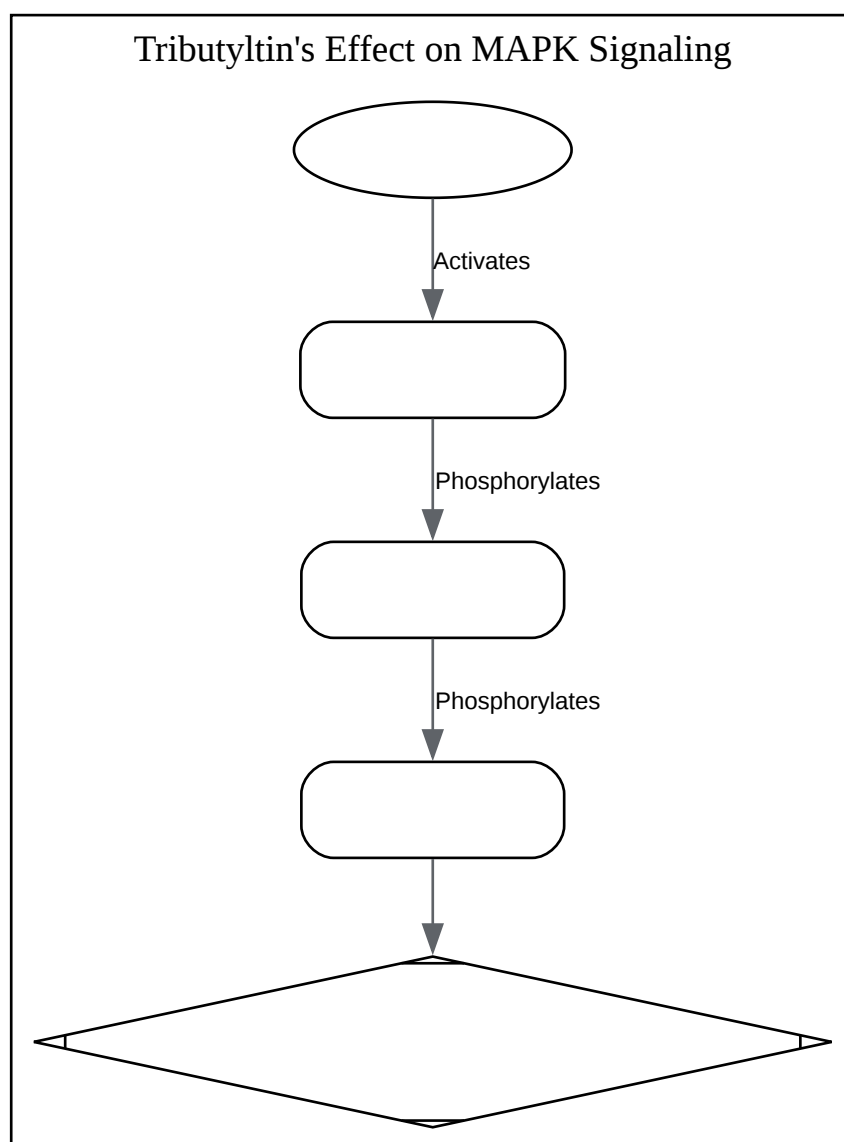
Studies have shown that tributyltin induces apoptosis in hepatocytes through pathways involving the endoplasmic reticulum (ER) and mitochondria.^[10] TBT can cause a release of calcium from the ER, leading to the activation of calpain and caspase-12, initiating the ER-mediated apoptotic pathway.^[10] Concurrently, TBT can induce the translocation of pro-

apoptotic proteins like Bax to the mitochondria, leading to changes in mitochondrial membrane permeability and activation of the mitochondrial death pathway.[10]

Impact on MAPK Signaling Pathway

Tributyltin has been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in various cell types, including human natural killer (NK) cells.[11][12]

Specifically, TBT exposure can lead to the phosphorylation and activation of MAPKs such as p38 and p44/42 (ERK1/2), as well as their upstream activators, the MAP2Ks (MKK3/6 and MEK1/2).[12][13] This aberrant activation of the MAPK pathway can disrupt normal cellular functions and contribute to the toxic effects of TBT.[14]



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TBT's Effect on MAPK Signaling

Experimental Protocol: Assessment of Apoptosis in Hepatocytes

This protocol is adapted from studies on tributyltin-induced apoptosis in rat hepatocytes.^[15]

Materials:

- Primary rat hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
- Appropriate cell culture medium and supplements
- Tributyltin chloride stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Culture hepatocytes in the appropriate medium until they reach 70-80% confluency.
 - Prepare working solutions of tributyltin chloride in serum-free culture medium to the desired final concentrations (e.g., 1 to 10 μ M).
 - Remove the culture medium, wash the cells with PBS, and add the medium containing the tributyltin compound.
 - Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).
- Apoptosis Assessment using Annexin V/PI Staining:

- After treatment, harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion

Tributyl(vinyl)tin is a valuable reagent in organic synthesis, particularly for the construction of complex molecules via the Stille coupling reaction. However, its utility is accompanied by significant toxicity, impacting critical cellular pathways such as apoptosis and MAPK signaling. Researchers and drug development professionals must handle this compound with appropriate safety precautions and be aware of its potential biological effects. The detailed protocols and pathway diagrams provided in this guide are intended to support the safe and effective use of **tributyl(vinyl)tin** in a research setting.

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